molecular formula C18H19N5O2S B2744535 N-(furan-2-ylmethyl)-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide CAS No. 921790-53-6

N-(furan-2-ylmethyl)-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide

Cat. No. B2744535
CAS RN: 921790-53-6
M. Wt: 369.44
InChI Key: VAUCFNRBBASDAR-UHFFFAOYSA-N
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Description

Synthesis Analysis

There is a paper that discusses the synthesis of amides and esters containing furan rings under microwave-assisted conditions . In this work, N-(Furan-2-ylmethyl)furan-2-carboxamide and furan-2-ylmethyl furan-2-carboxylate were produced using 2-furoic acid, furfurylamine, and furfuryl alcohol. The reactions were carried out in a microwave reactor in the presence of effective coupling reagents: DMT/NMM/TsO− or EDC .

Scientific Research Applications

Synthetic and Structural Analysis The study on the synthesis and structural analysis of related compounds, such as 4-(furan-2-ylmethyl)-1-(thiomorpholinomethyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one, provides foundational knowledge on the vibrational properties, crystal structure, and DFT studies. Such research helps in understanding the molecular stability, conformation, and intermolecular interactions within crystals, laying the groundwork for further applications in material science and drug design (Hong Sun et al., 2021).

Chemical Synthesis and Derivative Formation Research on N-(Furan-2-ylmethylidene)-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-3-amine showcases the chemical versatility of similar compounds through alkylation and cyclization reactions. This study exemplifies how these compounds can be converted into various heterocyclic derivatives, indicating their potential utility in synthetic chemistry for creating new molecules with potential pharmacological activities (F. El-Essawy & S. M. Rady, 2011).

Pharmacological Potential Although the search did not directly reveal pharmacological applications of the exact molecule , related studies on compounds with similar structural features, such as 5-nitroimidazole derivatives, suggest the exploration of antibacterial and antifungal properties. This indicates a broader interest in examining the pharmacological potential of compounds within this chemical class for antimicrobial applications (N S Günay et al., 1999).

Energetic Material Research Investigations into compounds like 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan for their use in insensitive energetic materials underline the interest in utilizing such molecular frameworks for defense and industrial applications. The synthesis, characterization, and performance evaluation of these materials reflect the ongoing research into their thermal stability and detonation performance, offering insights into the potential applications of related compounds in materials science (Qiong Yu et al., 2017).

properties

IUPAC Name

N-(furan-2-ylmethyl)-2-[[7-(4-methylphenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O2S/c1-13-4-6-14(7-5-13)22-8-9-23-17(22)20-21-18(23)26-12-16(24)19-11-15-3-2-10-25-15/h2-7,10H,8-9,11-12H2,1H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAUCFNRBBASDAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CCN3C2=NN=C3SCC(=O)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(furan-2-ylmethyl)-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide

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